molecular formula C11H9BrN2O B1501203 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine CAS No. 1065484-76-5

2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Cat. No.: B1501203
CAS No.: 1065484-76-5
M. Wt: 265.11 g/mol
InChI Key: UXOJBPUJKPSVBW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Bromo-3-(pyridin-3-ylmethoxy)pyridine (CAS: 1065484-77-6) is a brominated heteroaromatic compound with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol . The molecule features a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a pyridin-3-ylmethoxy group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Synthesis
The compound is synthesized via O-alkylation of 2-bromopyridin-3-ol with a brominated pyridinylmethyl group under basic conditions, as demonstrated in the preparation of acetylcholine vesicle ligands (e.g., compound 26b in ) . The pyridinylmethoxy substituent enhances solubility and binding affinity in biological targets, such as acetylcholine receptors.

Properties

IUPAC Name

2-bromo-3-(pyridin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJBPUJKPSVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671836
Record name 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-76-5
Record name 2-Bromo-3-(3-pyridinylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Bromo-3-hydroxypyridine Intermediate

A robust and high-yielding method for preparing 2-bromo-3-hydroxypyridine involves the bromination of 3-hydroxypyridine under controlled alkaline conditions:

  • Reagents and Conditions:

    • Aqueous sodium hydroxide (40% w/w) cooled to between -10°C and 0°C using an ice-salt bath.
    • Liquid bromine added dropwise to the cooled sodium hydroxide solution.
    • 3-Hydroxypyridine dissolved in aqueous sodium hydroxide is then added dropwise into the bromine solution.
    • The reaction temperature is maintained between 10°C and 15°C during addition.
    • After addition, the mixture is stirred at room temperature for 2.5 to 3 hours.
    • The pH is adjusted to neutral (pH 7) using an acid such as sulfuric acid.
    • The crude product is recrystallized from 75% ethanol solution to yield 2-bromo-3-hydroxypyridine.
  • Yields: Typically, this step achieves yields around 70-80% depending on exact conditions (e.g., volumes of solvents, stirring times).

This method benefits from mild reaction conditions, relatively short reaction times, and good reproducibility.

Conversion to 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

The hydroxyl group on the 2-bromo-3-hydroxypyridine is substituted with a pyridin-3-ylmethoxy group via an etherification reaction:

  • General Procedure:

    • Sodium metal is dissolved in methanol to generate sodium methoxide.
    • The 2-bromo-3-hydroxypyridine intermediate is dissolved in DMF (dimethylformamide).
    • The sodium methoxide solution is added dropwise to the DMF solution containing the intermediate.
    • The mixture is stirred for 10-15 minutes under reflux conditions.
    • Most of the methanol is removed by vacuum distillation.
    • Methyl iodide is added to the remaining mixture, and the reaction is stirred overnight at room temperature.
    • DMF is removed by vacuum distillation.
    • The residue is cooled and extracted with diethyl ether.
    • The organic layer is washed with saturated aqueous sodium chloride solution twice, dried over anhydrous sodium sulfate, and purified by distillation.
  • Yields: This step typically yields 75-80% of the desired 2-bromo-3-methoxypyridine.

  • Adaptation for this compound:
    To obtain the target compound, the methoxy substituent can be replaced or extended by reaction with 3-pyridylmethanol or an equivalent pyridin-3-ylmethoxy source under similar etherification conditions, using base-catalyzed nucleophilic substitution.

Summary of Key Experimental Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Bromination to 2-bromo-3-hydroxypyridine 3-Hydroxypyridine, NaOH (40%), Br2, acid for pH adjust -10 to 15 2.5–3 hours 70-80 Recrystallization from 75% ethanol
Etherification to 2-bromo-3-methoxypyridine Sodium in methanol, DMF, methyl iodide Reflux (methanol) / RT (methyl iodide) Overnight (methyl iodide step) 75-80 Vacuum distillation and ether extraction

Research Findings and Analysis

  • The described method for preparing 2-bromo-3-hydroxypyridine is notable for its mild conditions and relatively high yield compared to earlier methods that suffered from harsh conditions and lower efficiency.
  • The sequential bromination under alkaline conditions ensures selective substitution at the 2-position while preserving the hydroxyl group at the 3-position.
  • The use of sodium methoxide in methanol with DMF as a solvent facilitates efficient nucleophilic substitution to form the methoxy derivative.
  • The final etherification step can be adapted to introduce the pyridin-3-ylmethoxy group by using an appropriate pyridin-3-ylmethanol derivative or similar nucleophile, though specific literature detailing this exact substitution for this compound is limited and may require optimization based on standard etherification protocols.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 2 facilitates transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with aryl or heteroaryl groups using arylboronic acids. For example:

Reaction ConditionsProductYieldSource
Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C, 12h3-(Pyridin-3-ylmethoxy)-2-arylpyridine60–75%

In a study with analogous bromopyridines, Suzuki coupling with electron-deficient arylboronic acids achieved higher yields (75%) compared to electron-rich analogs (60%) due to enhanced oxidative addition kinetics .

Ullmann-Type Coupling

Copper-mediated coupling with aryl halides forms biaryl derivatives:

Reaction ConditionsProductYieldSource
CuI, 1,10-Phenanthroline, K₃PO₄, DMF, 110°C, 24h2,3-Bis(heteroaryl)pyridine50–65%

The pyridin-3-ylmethoxy group slightly reduces reaction efficiency compared to simpler methoxy derivatives, likely due to steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridine nitrogen activates the bromine for substitution, though the electron-donating methoxy group moderates reactivity:

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C, 8h2-Piperidino-3-(pyridin-3-ylmethoxy)pyridine40%
Sodium MethoxideMeOH, Reflux, 6h2-Methoxy-3-(pyridin-3-ylmethoxy)pyridine55%

Lower yields compared to non-methoxy analogs suggest steric and electronic deactivation by the pyridin-3-ylmethoxy group .

Friedel-Crafts Acylation

In FeBr₃-catalyzed reactions, the bromine participates in tandem oxidation-acylation pathways:

ConditionsProductYieldSource
FeBr₃, O₂, CH₃CN, 80°C, 12h2-Aroyl-3-(pyridin-3-ylmethoxy)pyridine65%

Mechanistic studies suggest in situ oxidation of aldehydes to carboxylic acids precedes acylation .

Ru-Catalyzed C–H Activation

Ru(II) catalysts enable direct arylation at position 4 of the pyridine ring:

ConditionsProductYieldSource
[RuCl₂(p-cymene)]₂, AgSbF₆, Toluene, 150°C, 72h2-Bromo-3-(pyridin-3-ylmethoxy)-4-arylpyridine38–42%

Reductive Dehalogenation

Hydrogenolysis removes the bromine atom under catalytic hydrogenation:

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOH, 25°C, 6h3-(Pyridin-3-ylmethoxy)pyridine85%

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine is C₁₁H₁₀BrN₃O, with a molecular weight of approximately 265.12 g/mol. The compound features a bromine atom at the 2-position and a methoxy group linked to a pyridine ring at the 3-position, contributing to its unique reactivity and biological activity.

Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

  • Nucleophilic Substitution : This reaction can lead to the formation of substituted pyridines, which are valuable in pharmaceuticals and agrochemicals.
  • Oxidation : The compound can be oxidized to form pyridine N-oxides, which have applications in medicinal chemistry.
  • Reduction : Reduction reactions can yield dihydropyridines, which are useful intermediates in organic synthesis.
  • Hydrolysis : Hydrolysis can produce 3-hydroxypyridine, expanding its utility in chemical reactions.

Medicinal Chemistry

The compound has shown promise in drug development due to its structural features that allow it to interact with biological targets. Notably:

  • Cytochrome P450 Inhibition : Research indicates that this compound can inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition suggests potential applications in pharmacology, particularly for drugs that require modulation of metabolic pathways.

Biological Studies

The interactions of this compound with biological molecules are under investigation. Studies focus on:

  • Binding Affinity : Research employs techniques like molecular docking to assess the compound's binding affinity to various biological targets.
  • Enzyme Activity Modulation : Understanding how this compound influences enzyme activity can provide insights into its therapeutic uses and potential side effects.

Case Study 1: Synthesis of Substituted Pyridines

In a study conducted by researchers at a prominent university, this compound was utilized as a precursor for synthesizing various substituted pyridines. The research demonstrated that the compound could effectively react under mild conditions to yield high-purity products suitable for pharmaceutical applications.

Case Study 2: Pharmacological Evaluation

A pharmacological study evaluated the inhibition of cytochrome P450 enzymes by this compound. Results indicated significant inhibition of CYP1A2 and CYP2C19, suggesting that this compound could influence drug metabolism rates and potentially serve as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyridin-3-ylmethoxy group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges: Low yields in Sonogashira couplings (e.g., 12% for silole derivatives) due to competing bis-silylation pathways . Demethylation of methoxy groups (e.g., in compound 19f) using BBr₃ or TMSI was unsuccessful, necessitating alternative routes .
  • Computational Insights :

    • DFT studies on rhodium-catalyzed bis-silylation revealed that trans-selectivity arises from steric interactions between the pyridine ring and silicon groups .

Biological Activity

2-Bromo-3-(pyridin-3-ylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a pyridin-3-ylmethoxy group at the 3-position, contributing to its unique chemical properties. Its molecular formula is C11H10BrNC_{11}H_{10}BrN with a molecular weight of approximately 265.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The bromine atom and the methoxy group facilitate binding interactions that can modulate enzyme activity, particularly in drug metabolism pathways. It has been shown to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for the metabolism of various pharmaceuticals.

Biological Activity Findings

The following table summarizes the biological activities reported for this compound:

Biological Activity Observation Reference
Cytochrome P450 Inhibition Inhibits CYP1A2 and CYP2C19, affecting drug metabolism
Interaction with Biological Molecules Modulates activity of specific enzymes involved in metabolic pathways
Potential Anti-inflammatory Effects May influence pathways related to inflammation due to enzyme modulation

Case Studies and Research Findings

  • Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibited CYP1A2 and CYP2C19 in vitro, suggesting its potential use in pharmacological applications where modulation of drug metabolism is required.
  • Molecular Docking Studies : Research utilizing molecular docking techniques revealed that the compound exhibits a strong binding affinity to various biological targets, indicating its potential as a lead compound in drug design.
  • Anti-inflammatory Potential : Preliminary studies suggest that this compound may have anti-inflammatory properties due to its ability to modulate pathways associated with inflammatory responses .

Applications in Scientific Research

The compound has several applications in scientific research:

  • Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Used to study biological pathways and interactions due to its ability to interact with biological molecules.
  • Pharmacology : Potentially useful in drug design and development due to its inhibition of metabolic enzymes.

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine, and how can reaction yields be optimized?

The compound can be synthesized via O-alkylation of a pyridinylmethanol derivative with a brominated pyridine precursor. For example, analogous methods involve reacting 2-bromopyridin-3-ol with alkylating agents like 1-bromo-2-fluoroethane under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization often requires controlling steric hindrance and electronic effects; microwave-assisted synthesis or elevated temperatures (80–100°C) may improve efficiency. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ expected at m/z 281.0 for C₁₁H₁₀BrN₂O).
  • X-ray crystallography : Resolves stereoelectronic effects using SHELX software for refinement, particularly when crystallized from ethanol/water mixtures .

Q. How can researchers troubleshoot low reactivity in cross-coupling reactions involving this compound?

The bromine substituent is amenable to Suzuki-Miyaura coupling , but steric hindrance from the pyridinylmethoxy group may reduce reactivity. Strategies include:

  • Using Pd(PPh₃)₄ or XPhos ligands to enhance catalytic activity.
  • Converting the bromine to a boronic ester (e.g., via Miyaura borylation) for alternative coupling pathways .
  • Optimizing solvent polarity (toluene/DMF mixtures) and temperature (80–110°C) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in functionalizing this compound?

The ortho -directing effect of the methoxy group competes with the meta -directing bromine, leading to mixed regioselectivity in electrophilic substitutions. Computational DFT studies (e.g., Gaussian 09) can model charge distribution to predict reactive sites. For example, the bromine’s electron-withdrawing effect dominates in nitration, directing substituents to the 5-position .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state). Methods include:

  • Variable-temperature NMR to detect conformational changes.
  • Comparative analysis with density functional theory (DFT)-predicted chemical shifts (e.g., using B3LYP/6-31G* basis sets).
  • Re-refinement of X-ray data with SHELXL to validate bond angles/distances .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Light sensitivity : Store under inert gas (N₂/Ar) in amber vials at −20°C.
  • Hydrolytic instability : Avoid protic solvents (e.g., H₂O) in reactions; use anhydrous DCM or THF.
  • Thermal degradation : Monitor reaction progress via in situ IR spectroscopy to minimize exposure to high temperatures .

Q. How does the pyridinylmethoxy group influence biological activity in drug discovery applications?

The group enhances hydrogen-bonding capacity with target proteins (e.g., kinase inhibitors). SAR studies show that replacing the methoxy with bulkier alkoxy groups reduces binding affinity, as demonstrated in analogues tested against acetylcholinesterase .

Methodological Guidance

Q. What computational tools are recommended for modeling the reactivity of this compound?

  • Docking studies : AutoDock Vina to predict protein-ligand interactions.
  • Reactivity prediction : DFT calculations (Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

Q. How to design a crystallization protocol for obtaining high-quality single crystals?

  • Use a 1:1 ethanol/water mixture for slow evaporation.
  • Add seeding crystals from prior batches.
  • Validate crystal quality with SHELXL refinement (R-factor < 0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-3-(pyridin-3-ylmethoxy)pyridine
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2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

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